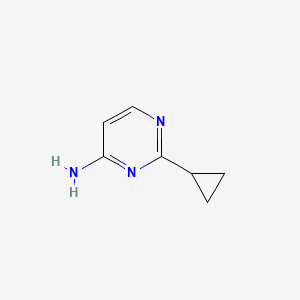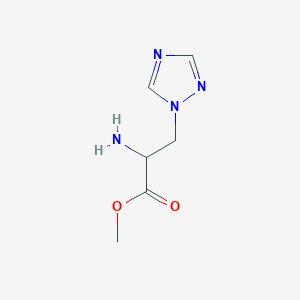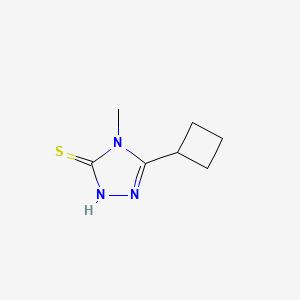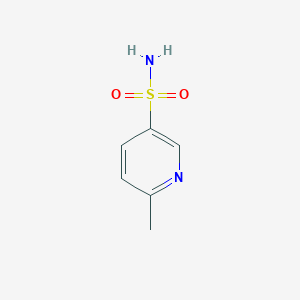![molecular formula C14H21Cl2F3N2 B1419595 N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride CAS No. 1211640-22-0](/img/structure/B1419595.png)
N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride
Übersicht
Beschreibung
“N-methyl-3-(trifluoromethyl)aniline” is a compound with the molecular formula C8H8F3N . It’s also known as “3-(Methylamino)benzotrifluoride” or "3-Trifluoromethyl-N-methylaniline" .
Synthesis Analysis
While specific synthesis methods for “N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride” are not available, related compounds have been synthesized through various methods. For instance, the free amine in a compound was transformed into pexidartinib by reducing amination .Physical And Chemical Properties Analysis
“N-methyl-3-(trifluoromethyl)aniline” has a density of 1.2±0.1 g/cm3, a boiling point of 195.6±40.0 °C at 760 mmHg, and a flash point of 72.1±27.3 °C . It also has a molar refractivity of 40.8±0.3 cm3 and a molar volume of 142.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibition
- Yamamoto et al. (2016) identified a compound structurally related to "N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride" as a potent glycine transporter 1 (GlyT1) inhibitor. This compound demonstrated significant inhibitory activity and a favorable pharmacokinetics profile, which is crucial for neurological applications (Yamamoto et al., 2016).
Synthesis and Structural Studies
- Bradiaková et al. (2009) explored the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, highlighting methodologies relevant to the synthesis of complex molecules like "this compound" (Bradiaková et al., 2009).
Analytical Techniques
- Bhatti et al. (1988) conducted a study on analogues of 1‐Methyl‐4‐Phenyl‐1,2,3,6‐Tetrahydropyridine, providing insights into spectroscopic techniques useful for analyzing compounds similar to "this compound" (Bhatti et al., 1988).
Chemical Properties and Reactions
- Gholivand et al. (2005) investigated phosphoric triamides, contributing to the understanding of the chemical behavior of nitrogen-containing compounds, which is relevant for "this compound" (Gholivand et al., 2005).
Polymer Chemistry
- Wang et al. (2005) researched the polymerization of trifunctional amines, providing insights into potential applications of "this compound" in polymer chemistry (Wang et al., 2005).
Complex Formation and Interactions
- Okishi et al. (1973) studied molecular addition compounds of various amines, which can be related to understanding how "this compound" might interact with other molecules (Okishi et al., 1973).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For “N-Methyl-1- [3- (trifluoromethyl)phenyl]methanamine”, the hazard statements include H302 - Harmful if swallowed, H314 - Causes severe skin burns and eye damage, and H412 - Harmful to aquatic life with long lasting effects .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that similar compounds can act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride may interact with its targets to inhibit their function, leading to changes in cellular activity.
Biochemical Pathways
The interaction with peripheral sensory trigeminal nerves suggests that it may influence pain signaling pathways .
Result of Action
Based on its potential role as a receptor antagonist , it may lead to the inhibition of certain cellular responses, potentially influencing pain perception.
Eigenschaften
IUPAC Name |
N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.2ClH/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17;;/h2-4,9,13,18H,5-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJOJUTWMWCJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)







![Methyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B1419525.png)

![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)


